molecular formula C25H25F3N2O10S B13854273 Fevipiprant Acyl Glucuronide-13CD3

Fevipiprant Acyl Glucuronide-13CD3

Katalognummer: B13854273
Molekulargewicht: 606.5 g/mol
InChI-Schlüssel: MBOKRTPEPUPMNS-RMHXTNHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fevipiprant Acyl Glucuronide-13CD3 is a stable isotope-labeled form of a key metabolite of Fevipiprant, a prostaglandin D2 (PGD2) receptor 2 (DP2/CRTh2) antagonist previously under investigation for the treatment of asthma and allergic diseases . As the acyl glucuronide is a major metabolite in humans, this compound is an essential tool for conducting precise pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism and excretion (ADME) studies . The incorporation of the 13CD3 label allows researchers to use this compound as a reliable internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, significantly improving the accuracy and reliability of quantitative analyses by correcting for matrix effects and recovery variations during sample processing . The use of such stable isotopes is critical for tracing the drug's behavior and interactions within the body, providing valuable insights into its metabolic pathways, clearance mechanisms, and overall safety profile . Research involving Fevipiprant has shown that its elimination occurs partially via glucuronidation by several uridine 5'-diphospho glucuronosyltransferase (UGT) enzymes, with the acyl glucuronide metabolite being identified in both plasma and excreta . This product is intended For Research Use Only and is not to be used for diagnostic or therapeutic purposes in humans or animals.

Eigenschaften

Molekularformel

C25H25F3N2O10S

Molekulargewicht

606.5 g/mol

IUPAC-Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]-2-(trideuterio(113C)methyl)pyrrolo[2,3-b]pyridin-3-yl]acetyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H25F3N2O10S/c1-11-15(9-17(31)39-24-20(34)18(32)19(33)21(40-24)23(35)36)14-4-3-7-29-22(14)30(11)10-12-5-6-13(41(2,37)38)8-16(12)25(26,27)28/h3-8,18-21,24,32-34H,9-10H2,1-2H3,(H,35,36)/t18-,19-,20+,21-,24?/m0/s1/i1+1D3

InChI-Schlüssel

MBOKRTPEPUPMNS-RMHXTNHCSA-N

Isomerische SMILES

[2H][13C]([2H])([2H])C1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Kanonische SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Fevipiprant Precursor

The preparation of Fevipiprant Acyl Glucuronide-13CD3 begins with the synthesis of Fevipiprant itself. According to patent CN106188040A, Fevipiprant is synthesized through a multi-step organic synthesis process involving:

  • Step 1: Condensation Reaction
    2-amino-3-bromopyridine reacts with 4-mesyl-2-trifluoromethylbenzaldehyde to form a Schiff base intermediate. This is followed by a reduction step to obtain bromo-N-(3-(4-(mesyl)-2-(trifluoromethyl)phenyl)pyridine-2-amine.
    Reaction conditions include use of organic inert solvents such as aromatic hydrocarbons, haloalkanes, alcohols, ethers, or solvent-free conditions, with catalysts like p-methylbenzenesulfonic acid or mineral acids at temperatures ranging from 0 to 150°C.

  • Step 2: Ring Closure Reaction
    The bromo intermediate undergoes a Liv Ullmann-type ring closure with methyl ester levulinate or acetyl ethyl propionate to form Fevipiprant, specifically N-[1-(4-(alkane sulfonyl)-2-trifluoromethyl)-2-methyl isophthalic acid H-pyrrolo-[2,3-b]pyridin-3-yl] acetic acid.
    This step involves saponification or decarboxylation to yield the final Fevipiprant molecule.

Step Reaction Description Key Reagents Conditions
1 Condensation and reduction 2-amino-3-bromopyridine, 4-mesyl-2-trifluoromethylbenzaldehyde, catalyst (e.g., p-toluenesulfonic acid) 0–150°C, organic inert solvent or solvent-free
2 Liv Ullmann ring closure Bromo intermediate, methyl ester levulinate or acetyl ethyl propionate Saponification or decarboxylation

Glucuronidation to Form Fevipiprant Acyl Glucuronide-13CD3

The critical step to obtain Fevipiprant Acyl Glucuronide-13CD3 is the glucuronidation of the acyl group of Fevipiprant, incorporating stable isotopes carbon-13 and deuterium (13CD3) for labeling.

  • Enzymatic Glucuronidation
    This process mimics hepatic metabolism, where UDP-glucuronic acid (UDPGA) serves as the glucuronic acid donor, and UDP-glucuronosyltransferase enzymes catalyze the transfer to Fevipiprant's acyl group. The reaction involves nucleophilic attack by the hydroxyl group of glucuronic acid on the electrophilic carbon of the Fevipiprant acyl moiety.

  • In Vitro Biosynthesis Protocol (modified from established methods)

    • Incubation mixture includes Fevipiprant substrate (20 µM), human liver microsomes or recombinant UGT isoforms (0.2–1 mg/mL), UDPGA (3.2 mg/mL), alamethicin (50 µg/mL), MgCl2 (5 mM), and D-saccharolactone (1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
    • Incubation is performed at 37°C for 2 hours in shaking water bath.
    • Reaction is quenched with acetonitrile and centrifuged to isolate the glucuronide product.
  • Stable Isotope Labeling
    The glucuronic acid moiety used for conjugation is isotopically labeled with carbon-13 and deuterium at the methyl position (13CD3), enabling the formation of Fevipiprant Acyl Glucuronide-13CD3. This labeling facilitates sensitive detection in pharmacokinetic studies.

Parameter Description Value/Condition
Substrate concentration Fevipiprant 20 µM
Enzyme source Human liver microsomes or recombinant UGT isoforms 0.2–1 mg/mL protein
Co-factors UDP-glucuronic acid, alamethicin, MgCl2, D-saccharolactone 3.2 mg/mL UDPGA; 50 µg/mL alamethicin; 5 mM MgCl2; 1 mg/mL D-saccharolactone
Buffer Potassium phosphate buffer 0.1 M, pH 7.4
Temperature Incubation 37°C
Time Incubation duration 2 hours

Purification and Stability Considerations

  • After incubation, the reaction mixture is centrifuged, and the supernatant containing Fevipiprant Acyl Glucuronide-13CD3 is collected.
  • The glucuronide can be lyophilized and re-suspended for further analysis or use.
  • Stability studies indicate that acyl glucuronides are prone to acyl migration and rearrangement (anomerization, isomerization), which can affect their detection and quantification. Therefore, samples are often analyzed promptly or stabilized by acidification (e.g., 0.1–1% formic acid) during quenching to minimize degradation.

Enzymatic Isoform Specificity

Reaction phenotyping studies reveal that multiple UGT isoforms, including UGT1A1, UGT1A3, UGT2B7, UGT2B15, and UGT2B17, may contribute to glucuronidation of carboxylic acid drugs like Fevipiprant. This diversity in enzymatic activity underscores the importance of selecting appropriate enzyme sources for in vitro synthesis to mimic in vivo metabolism accurately.

Research Findings and Analytical Data

Analytical Characterization

  • Mass spectrometry confirms the molecular weight of approximately 538.5 g/mol for Fevipiprant Acyl Glucuronide-13CD3.
  • LC-MS/MS analysis detects multiple peaks corresponding to positional isomers due to acyl migration, a common phenomenon in acyl glucuronides.
  • Stability assays show a half-life consistent with other acyl glucuronides, with degradation minimized under acidic quenching conditions.

Summary and Professional Insights

The preparation of Fevipiprant Acyl Glucuronide-13CD3 is a sophisticated process combining classical organic synthesis of the Fevipiprant precursor with enzymatic glucuronidation incorporating stable isotopes. The enzymatic step requires careful control of reaction conditions and enzyme selection to yield the labeled acyl glucuronide metabolite with high specificity and stability.

This compound serves as a vital tool in drug metabolism and pharmacokinetic research, enabling precise tracking of Fevipiprant metabolism and interaction studies. The preparation methods are well-established in the literature and supported by enzymology, organic synthesis, and analytical chemistry disciplines.

This comprehensive review integrates patent synthesis routes, enzymatic glucuronidation protocols, and analytical characterization to provide a professional and authoritative resource on the preparation of Fevipiprant Acyl Glucuronide-13CD3.

Analyse Chemischer Reaktionen

Types of Reactions

Fevipiprant Acyl Glucuronide-13CD3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Fevipiprant Acyl Glucuronide-13CD3 is primarily used in scientific research to study the metabolism and pharmacokinetics of Fevipiprant. Its applications include:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acyl Glucuronides

Structural and Functional Analogues

Acyl glucuronides share a common metabolic pathway but differ in parent drug origin and substituents. Key analogs include:

  • Bezafibrate Acyl Glucuronide : Derived from the lipid-lowering drug Bezafibrate.
  • 13-cis-Acitretin Glucuronide : A metabolite of Acitretin, used in psoriasis treatment.
Table 1: Structural and Functional Comparison
Parameter Fevipiprant Acyl Glucuronide-13CD3 Bezafibrate Acyl Glucuronide 13-cis-Acitretin Glucuronide
Parent Drug Fevipiprant (asthma) Bezafibrate (dyslipidemia) Acitretin (psoriasis)
Isotope Labeling 13CD3 None None
Regulatory Compliance Likely compliant with USP/EP Compliant with USP/EP Compliant with USP/EMA/JP/BP
Primary Use Internal standard for LC-MS/MS Reference standard for ANDA Reference standard for ANDA/NDA

Degradation Kinetics and Stability

Acyl glucuronides are prone to hydrolysis and rearrangement, impacting their pharmacokinetic reliability. highlights that di-methylated acyl glucuronides exhibit longer degradation half-lives (t1/2 = 23.3 h) compared to their glucoside analogs (t1/2 = 16 h) . While specific data for Fevipiprant Acyl Glucuronide-13CD3 are unavailable, its deuterated structure may enhance stability by reducing hydrogen-deuterium exchange rates, a hypothesis supported by isotope effects observed in similar compounds.

In contrast, non-deuterated analogs like Bezafibrate Acyl Glucuronide rely on intrinsic structural features (e.g., methyl substitutions) for stability, which may vary depending on the parent drug’s substituents .

Key Research Findings

  • Isotope Labeling Advantages: Deuterated analogs like Fevipiprant Acyl Glucuronide-13CD3 reduce matrix effects in bioanalysis, enhancing method sensitivity and accuracy compared to non-labeled analogs .
  • Stability Trends : Di-methylation in acyl glucuronides increases half-life by ~45% compared to glucosides, suggesting structural modifications significantly influence metabolic stability .

Q & A

Q. What is Fevipiprant Acyl Glucuronide-13CD3 and why is it significant in pharmacokinetic studies?

Fevipiprant Acyl Glucuronide-13CD3 is a stable isotope-labeled metabolite of fevipiprant, a prostaglandin D2 receptor antagonist. The ¹³CD3 labeling enables precise tracking of its pharmacokinetic behavior in mass spectrometry, distinguishing it from endogenous compounds and unlabeled metabolites. This is critical for studying systemic exposure, clearance pathways, and metabolite stability in clinical trials . Acyl glucuronides like this are pharmacologically inactive but may contribute to toxicity via protein adduct formation, necessitating rigorous monitoring .

Q. How should researchers handle Fevipiprant Acyl Glucuronide-13CD3 to ensure sample integrity during pharmacokinetic studies?

Due to its pH- and temperature-dependent instability, biological samples containing this metabolite must be processed immediately. Recommendations include:

  • Rapid freezing of plasma/serum at -80°C to prevent hydrolysis or isomerization.
  • Use of neutral pH buffers during extraction to minimize acyl migration.
  • Validation of storage conditions to avoid artifactual degradation during long-term studies .

Q. What analytical techniques are suitable for quantifying Fevipiprant Acyl Glucuronide-13CD3 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Key considerations:

  • Use of deuterated internal standards (e.g., ¹³CD3-labeled analogs) to correct for matrix effects.
  • Chromatographic separation optimized to resolve isomers formed via intramolecular acyl migration.
  • Validation parameters (e.g., precision, recovery) should adhere to FDA/EMA guidelines for metabolite quantification .

Advanced Research Questions

Q. How can researchers differentiate between enzymatic hydrolysis and chemical rearrangement of Fevipiprant Acyl Glucuronide-13CD3 in vitro?

Experimental designs should include:

  • β-glucuronidase inhibition : Compare metabolite stability in human liver microsomes with/without inhibitors like saccharic acid 1,4-lactone.
  • pH-controlled incubations : Acyl migration occurs more rapidly at alkaline pH (e.g., pH 8–9), while enzymatic hydrolysis is pH-neutral.
  • Time-course analysis : Isomerization follows pseudo-first-order kinetics, whereas enzymatic degradation plateaus due to enzyme saturation .

Q. What strategies mitigate analytical interference from Fevipiprant Acyl Glucuronide-13CD3 isomerization during LC-MS/MS quantification?

To address isomerization:

  • Low-temperature analysis : Maintain column temperatures ≤10°C to slow isomer interconversion.
  • Acidic mobile phases : Use 0.1% formic acid to stabilize the 1-O-β acyl glucuronide form.
  • Isomer-specific calibration standards : Synthesize and validate reference materials for all major isomers .

Q. How does the isotopic labeling in Fevipiprant Acyl Glucuronide-13CD3 facilitate distinction between endogenous and drug-derived metabolites in mass spectrometry?

The ¹³C and deuterium (D) atoms create a distinct mass shift (e.g., +3 Da for ¹³CD3), enabling unambiguous identification in complex biological matrices. This is particularly valuable for:

  • Tracing metabolic pathways : Differentiating glucuronide excretion from biliary vs. renal routes.
  • Quantifying adduct formation : Detecting covalent binding to plasma proteins without interference from endogenous glucuronides .

Q. What in vitro models are appropriate for assessing the toxicological potential of Fevipiprant Acyl Glucuronide-13CD3 protein adducts?

Recommended models include:

  • Human hepatocyte co-cultures : To evaluate adduct formation and downstream immune responses (e.g., cytokine release).
  • Plasma protein incubations : Incubate the metabolite with human serum albumin (HSA) at physiological pH, followed by immunoblotting or ELISA to detect stable adducts .

Q. How should researchers design crossover studies to evaluate the impact of renal/hepatic impairment on Fevipiprant Acyl Glucuronide-13CD3 pharmacokinetics?

Key considerations for study design:

  • Patient stratification : Include cohorts with mild-to-severe renal/hepatic dysfunction (e.g., CKD stages 3–5, Child-Pugh B/C).
  • Dosing protocols : Administer fevipiprant with concomitant stable isotope-labeled glucuronide to control for variable metabolic rates.
  • Endpoint analysis : Measure glucuronide-to-parent drug ratios in plasma and urine to assess clearance pathway contributions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.